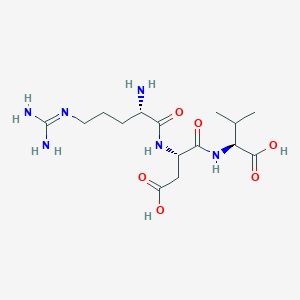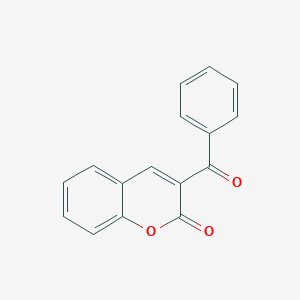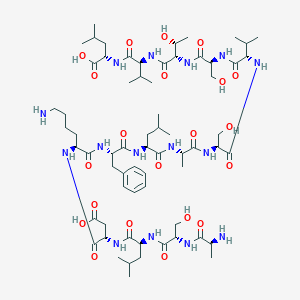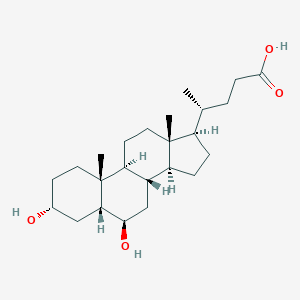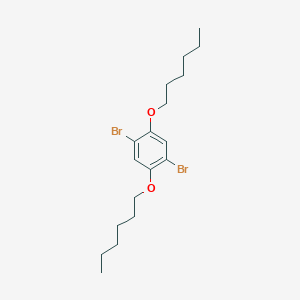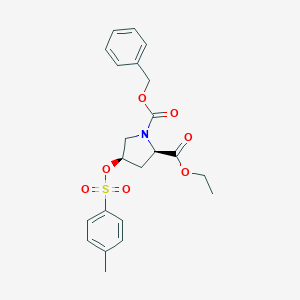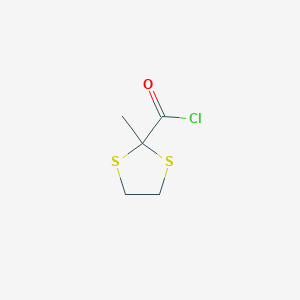
2-Methyl-1,3-dithiolane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-dithiolane-2-carbonyl chloride (MDCC) is a chemical compound that has received significant attention in scientific research due to its unique properties. MDCC is a versatile reagent that can be used in various chemical reactions, making it an essential tool for organic synthesis. In
Mécanisme D'action
2-Methyl-1,3-dithiolane-2-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can also react with carboxylic acids, forming acid chlorides, which are essential intermediates in organic synthesis.
Effets Biochimiques Et Physiologiques
2-Methyl-1,3-dithiolane-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can react with various biomolecules. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has been shown to react with amino acids, forming stable adducts. It is also known to react with thiols, forming disulfides.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. However, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and must be handled with care. It can react with water and other nucleophiles, leading to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for 2-Methyl-1,3-dithiolane-2-carbonyl chloride research. One potential application is in the development of fluorescent probes for imaging applications. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used as a precursor for the synthesis of fluorescent dyes that can be used for imaging biomolecules in living cells. Another potential application is in the development of new drugs. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used in the synthesis of novel compounds that can be screened for their therapeutic potential.
In conclusion, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that has received significant attention in scientific research. It is commonly used in organic synthesis and has potential applications in imaging and drug development. Further research is needed to explore its biochemical and physiological effects and to develop new applications for this compound.
Méthodes De Synthèse
2-Methyl-1,3-dithiolane-2-carbonyl chloride can be synthesized by the reaction of 2-methyl-1,3-dithiolane with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive.
Applications De Recherche Scientifique
2-Methyl-1,3-dithiolane-2-carbonyl chloride has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of peptides, amino acids, and other organic compounds. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has also been used in the synthesis of fluorescent dyes and in the preparation of biomolecules for various applications.
Propriétés
Numéro CAS |
126338-59-8 |
|---|---|
Nom du produit |
2-Methyl-1,3-dithiolane-2-carbonyl chloride |
Formule moléculaire |
C5H7ClOS2 |
Poids moléculaire |
182.7 g/mol |
Nom IUPAC |
2-methyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClOS2/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3 |
Clé InChI |
FHOTVIHXHBVJNR-UHFFFAOYSA-N |
SMILES |
CC1(SCCS1)C(=O)Cl |
SMILES canonique |
CC1(SCCS1)C(=O)Cl |
Synonymes |
1,3-Dithiolane-2-carbonyl chloride, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



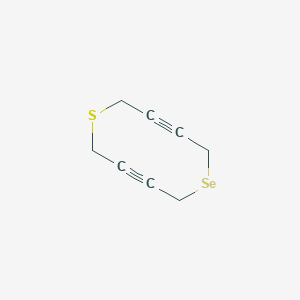

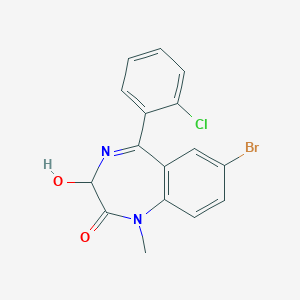
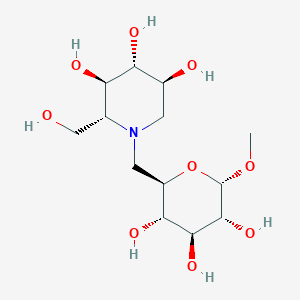

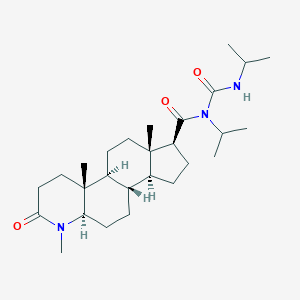
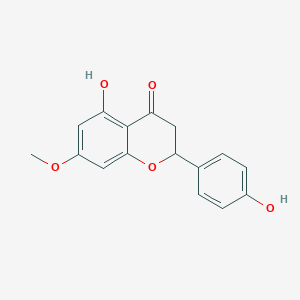
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
